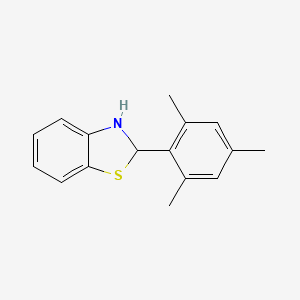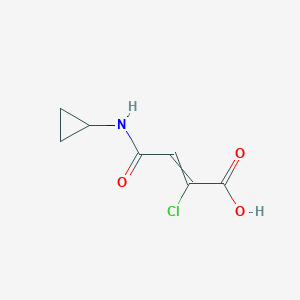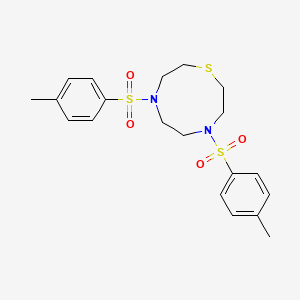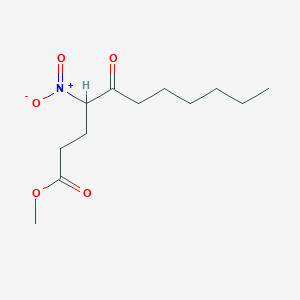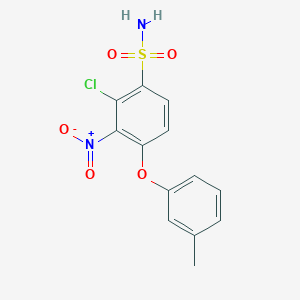
2-Chloro-4-(3-methylphenoxy)-3-nitrobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(3-methylphenoxy)-3-nitrobenzene-1-sulfonamide is an organic compound with a complex structure that includes chloro, methylphenoxy, nitro, and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-methylphenoxy)-3-nitrobenzene-1-sulfonamide typically involves multiple steps, including nucleophilic aromatic substitution and sulfonation reactions. The starting materials often include 2-chloro-4-nitroaniline and 3-methylphenol. The reaction conditions usually require the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(3-methylphenoxy)-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
2-Chloro-4-(3-methylphenoxy)-3-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(3-methylphenoxy)-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(4-methylphenoxy)-3-nitrobenzene-1-sulfonamide
- 2-Chloro-4-(3-chlorophenoxy)-3-nitrobenzene-1-sulfonamide
- 2-Chloro-4-(3-methylphenoxy)-3-nitrobenzene-1-sulfonic acid
Uniqueness
2-Chloro-4-(3-methylphenoxy)-3-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, is significant for its potential biological activity and its ability to form strong hydrogen bonds, which can enhance its binding affinity to molecular targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
88345-18-0 |
|---|---|
Fórmula molecular |
C13H11ClN2O5S |
Peso molecular |
342.76 g/mol |
Nombre IUPAC |
2-chloro-4-(3-methylphenoxy)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H11ClN2O5S/c1-8-3-2-4-9(7-8)21-10-5-6-11(22(15,19)20)12(14)13(10)16(17)18/h2-7H,1H3,(H2,15,19,20) |
Clave InChI |
ABOSKNPHLQGZKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OC2=C(C(=C(C=C2)S(=O)(=O)N)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



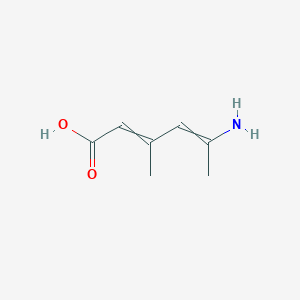
![N-{[4-(Benzyloxy)phenyl]methyl}formamide](/img/structure/B14394723.png)

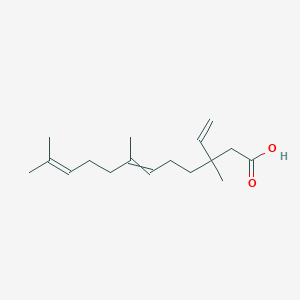

![2-(4-Ethenylphenyl)-5-[(4-ethenylphenyl)methyl]-1,3-dioxane](/img/structure/B14394744.png)
![2-Amino-5-[(2-hydroxyethoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B14394749.png)

